Cas no 2223594-47-4 (2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide)
![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2223594-47-4x500.png)
2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- Z2055636911
- EN300-26611316
- 2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide
- 2223594-47-4
- 2-cyano-N-{[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl}pyridine-4-carboxamide
-
- インチ: 1S/C18H22N6O/c1-23-7-3-4-14(17(23)16-11-20-12-24(16)2)10-22-18(25)13-5-6-21-15(8-13)9-19/h5-6,8,11-12,14,17H,3-4,7,10H2,1-2H3,(H,22,25)/t14-,17+/m0/s1
- InChIKey: VFOVPNSWUUZGQT-WMLDXEAASA-N
- SMILES: O=C(C1C=CN=C(C#N)C=1)NC[C@@H]1CCCN(C)[C@H]1C1=CN=CN1C
計算された属性
- 精确分子量: 338.18550935g/mol
- 同位素质量: 338.18550935g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 517
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.8Ų
- XLogP3: 0.6
2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26611316-0.05g |
2-cyano-N-{[(2R,3S)-1-methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methyl}pyridine-4-carboxamide |
2223594-47-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide 関連文献
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 2223594-47-4 and Product Name: 2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide
The compound with the CAS number 2223594-47-4 and the product name 2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The intricate molecular framework of this compound, characterized by a pyridine core substituted with a cyano group and a complex piperidine moiety, positions it as a promising candidate for further investigation in drug discovery.
Recent research in the domain of pharmacological agents has highlighted the importance of chiral centers in enhancing the efficacy and selectivity of therapeutic molecules. The presence of the (2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl group in the molecular structure of this compound underscores its stereochemical complexity. This specific configuration has been associated with improved binding affinity and reduced side effects, making it a critical focus for medicinal chemists aiming to develop next-generation pharmaceuticals.
The pyridine-4-carboxamide moiety serves as a key pharmacophore, contributing to the compound's interaction with biological targets. Pyridine derivatives are well-documented for their role in various biological processes, including enzyme inhibition and receptor binding. The cyano group further enhances the compound's potential by introducing a polar functional group that can modulate its solubility and bioavailability. These structural elements collectively contribute to the compound's pharmacological profile, making it a subject of intense interest in academic and industrial research.
Current studies have demonstrated that compounds featuring similar structural motifs exhibit significant potential in addressing a range of therapeutic challenges. For instance, research on analogous molecules has shown promise in treating neurological disorders by modulating neurotransmitter activity. The unique combination of functional groups in 2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide suggests that it may offer novel mechanisms of action, particularly in conditions where traditional treatments have limited efficacy.
The synthesis of this compound represents a testament to the progress in synthetic methodologies within organic chemistry. Advanced techniques have enabled the precise construction of complex molecular architectures, including multi-step syntheses involving stereoselective reactions. These advancements have been crucial in producing compounds like this one, which require high precision to achieve their desired pharmacological properties.
In terms of biological activity, preliminary investigations have revealed that this compound exhibits notable interactions with specific enzymes and receptors. These interactions are mediated by the compound's ability to fit into binding pockets with high specificity, a characteristic often associated with effective drug candidates. The cyano and carboxamide groups play pivotal roles in these interactions by forming hydrogen bonds and hydrophobic interactions with target proteins.
The stereochemistry of the (2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl moiety is particularly noteworthy, as it has been shown to influence both potency and selectivity. Studies on related compounds have demonstrated that small changes in stereochemical configuration can lead to significant differences in biological activity. This underscores the importance of rigorous stereochemical control during synthesis and highlights the need for comprehensive characterization of chiral centers.
Future research directions for this compound include exploring its potential as an intermediate in more complex drug candidates. By leveraging its unique structural features, researchers aim to develop novel therapeutics that address unmet medical needs. Additionally, computational modeling techniques are being employed to predict how this compound might interact with biological targets at an atomic level, providing insights that can guide further optimization efforts.
The development of new pharmaceuticals is often hampered by challenges such as poor solubility or low bioavailability. However, the presence of functional groups like the cyano and carboxamide moieties offers opportunities to enhance these properties through structural modifications. By fine-tuning these aspects, researchers can improve the pharmacokinetic profile of this compound, making it more suitable for clinical applications.
In conclusion, 2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide (CAS No. 2223594-47-4) represents a significant advancement in medicinal chemistry. Its complex structure and unique functional groups position it as a promising candidate for further investigation into therapeutic applications. Ongoing research aims to unlock its full potential by exploring its biological activity and optimizing its pharmacological properties for future medical use.
2223594-47-4 (2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide) Related Products
- 887496-24-4(4-2-(trifluoromethoxy)phenyl-1H-imidazole)
- 953756-25-7(4-Methyl-2-(piperidin-1-YL)pentan-1-amine)
- 1806753-44-5(6-(Fluoromethyl)-2-methyl-4-nitro-3-(trifluoromethoxy)pyridine)
- 2172195-26-3(5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid)
- 1188264-40-5(3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride)
- 150281-46-2(3-(Pyrrolidin-3-yl)pyridine)
- 1426928-20-2(56QS71Swuj)
- 130336-76-4(1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)
- 1202179-41-6(7-bromo-2-ethyl-imidazo[1,2-a]pyridine)
- 2227915-88-8(rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-methylphenol)




